molecular formula C18H14N2O4 B3729413 N-(3-acetylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide

N-(3-acetylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide

Cat. No. B3729413
M. Wt: 322.3 g/mol
InChI Key: IQPIDVLXRVOJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, commonly known as AHPI, is a chemical compound that belongs to the family of isoxazole derivatives. AHPI has been studied for its potential applications in the field of medicine and pharmaceuticals due to its unique chemical properties.

Scientific Research Applications

AHPI has been studied for its potential applications in the field of medicine and pharmaceuticals. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. AHPI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, AHPI has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.

Mechanism of Action

AHPI exerts its biological effects through multiple mechanisms. It inhibits the activity of COX-2 by binding to its active site and preventing the production of inflammatory mediators. AHPI also scavenges free radicals by donating hydrogen atoms to neutralize them. Additionally, AHPI induces apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in the programmed cell death pathway.
Biochemical and Physiological Effects:
AHPI has been shown to have a variety of biochemical and physiological effects. It reduces the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the development of inflammatory diseases. AHPI also reduces oxidative stress by scavenging free radicals and protecting cells from oxidative damage. In addition, AHPI induces apoptosis in cancer cells, which can help to prevent the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

AHPI has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it accessible for researchers. AHPI is also stable under a wide range of conditions, allowing for a variety of experiments to be conducted. However, AHPI has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous systems. AHPI also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on AHPI. One area of interest is the development of more efficient synthesis methods to increase the yield of AHPI. Another area of interest is the investigation of the potential use of AHPI in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to explore the potential applications of AHPI in the treatment of various inflammatory and oxidative stress-related diseases. Finally, the development of more potent and selective derivatives of AHPI may lead to the discovery of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-(3-acetylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-11(21)13-3-2-4-14(9-13)19-18(23)16-10-17(24-20-16)12-5-7-15(22)8-6-12/h2-10,22H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPIDVLXRVOJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Acetylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-acetylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-acetylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide
Reactant of Route 3
N-(3-acetylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide
Reactant of Route 4
N-(3-acetylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide
Reactant of Route 5
N-(3-acetylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-acetylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.